2-cyano-N-(4-methylbenzyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(4-methylbenzyl)acetamide can be achieved through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound can participate in these reactions. Common reagents used in these reactions include phenacyl bromide and triethylamine as a basic catalyst . Major products formed from these reactions include pyrrole derivatives .
Scientific Research Applications
2-cyano-N-(4-methylbenzyl)acetamide is used extensively in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for various research applications. Additionally, cyanoacetamide derivatives, including this compound, are utilized in the synthesis of biologically active novel heterocyclic moieties . These compounds have diverse biological activities, making them valuable in biochemistry and medicinal chemistry research .
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylbenzyl)acetamide involves its reactivity due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its effects are primarily related to its role as a precursor in heterocyclic synthesis .
Comparison with Similar Compounds
2-cyano-N-(4-methylbenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-(2-methylbenzyl)acetamide and 2-cyano-N-(4-methoxybenzyl)acetamide . These compounds share similar structural features but differ in their substituents on the benzyl group. The unique substituents in this compound contribute to its specific reactivity and applications in research .
Biological Activity
2-Cyano-N-(4-methylbenzyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group attached to an acetamide structure, with a 4-methylbenzyl moiety contributing to its chemical properties. The molecular formula is , and its systematic name reflects its functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound has potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
These results indicate that the compound may be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.
A study reported the following IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 10.0 |
A549 (lung cancer) | 15.0 |
These findings highlight the potential of this compound as a lead compound in anticancer drug development.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities, particularly against α-glucosidase, which is relevant for managing diabetes. The IC50 value for α-glucosidase inhibition was found to be approximately , indicating moderate potency compared to standard inhibitors like acarbose.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : It is hypothesized that the cyano group may facilitate interaction with bacterial enzymes or disrupt membrane integrity.
- Anticancer Mechanism : The compound may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Enzyme Inhibition : The structural features allow it to fit into the active site of α-glucosidase, thereby inhibiting its activity and reducing glucose absorption.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth, with particular efficacy against Staphylococcus aureus.
- Cancer Cell Line Analysis : In vitro experiments showed that treatment with the compound resulted in increased apoptosis in HeLa cells, suggesting its potential as an anticancer agent.
- Diabetes Management Research : The compound was tested for α-glucosidase inhibition alongside other derivatives, showing promising results that warrant further exploration in diabetic therapeutic applications.
Properties
IUPAC Name |
2-cyano-N-[(4-methylphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLYDXJODBRAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358592 | |
Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64488-12-6 | |
Record name | Acetamide, 2-cyano-N-[(4-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64488-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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